molecular formula C16H19NO2 B171761 Bis(4-methoxybenzyl)amine CAS No. 17061-62-0

Bis(4-methoxybenzyl)amine

Cat. No. B171761
CAS RN: 17061-62-0
M. Wt: 257.33 g/mol
InChI Key: HBKPDEWGANZHJO-UHFFFAOYSA-N
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Description

Bis(4-methoxybenzyl)amine is an aromatic amine . It acts as a reagent for the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .


Synthesis Analysis

Bis(4-methoxybenzyl)amine can be synthesized from readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination .


Molecular Structure Analysis

The molecular formula of Bis(4-methoxybenzyl)amine is C16H19NO2 . The IUPAC name is 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine . The InChI is InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 .


Chemical Reactions Analysis

Bis(4-methoxybenzyl)amine acts as a reagent in the synthesis of various compounds. For instance, it is used in the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . It is also used in the preparation of (heteroarylamino)triazolamines as antiviral agents useful in the treatment of HCV infection .


Physical And Chemical Properties Analysis

Bis(4-methoxybenzyl)amine has a molecular weight of 257.33 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 384.4±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.3±3.0 kJ/mol . The flash point is 160.9±13.2 °C .

Scientific Research Applications

Photopolymerization Reactivity

Bis(4-methoxybenzyl)amine derivatives have been utilized in the photopolymerization of various compounds. A study by Catel et al. (2016) highlights the use of Bis(4-methoxybenzoyl)diethylgermane (BMDG) in the photopolymerization of vinylcyclopropanes, showing higher reactivity compared to conventional systems and yielding dental composites with good mechanical properties and low shrinkage (Catel et al., 2016).

Catalytic Oxidation

Vanadium complexes of bis(phenolate) ligands, including derivatives of Bis(4-methoxybenzyl)amine, have been synthesized and evaluated for their catalytic activity in oxidative C-C bond cleavage and the aerobic oxidation of lignin model compounds, as explored by Zhang et al. (2012) (Zhang et al., 2012).

Polymerization Catalyst

Amine bis(phenolate) titanium catalysts, including derivatives of Bis(4-methoxybenzyl)amine, have been studied for living polymerization and block copolymerization of alpha-olefins, as reported by Tshuva et al. (2001). This research demonstrates the catalyst's ability to produce high molecular weight polyolefins in a living fashion at room temperature (Tshuva et al., 2001).

Supramolecular Chemistry

The development of oligo(p-benzamide)s using Bis(4-methoxybenzyl)amine derivatives has been explored for creating supramolecular structures. König et al. (2007) developed an automated synthesis protocol for oligo(p-benzamide)s on a solid support, demonstrating potential applications in the field of supramolecular chemistry (König et al., 2007).

DNA Interactions

Moloney et al. (2001) investigated the synthesis of DNA bis-intercalating agents using N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and similar compounds derived from 4-methoxybenzylamine, highlighting the potential applications of these compounds in DNA interactions (Moloney et al., 2001).

Material Science

Bis(4-methoxybenzyl)amine derivatives have been used in the synthesis of nano-structured materials, as demonstrated by Veranitisagul et al. (2011) in their study on the recovery of nano-structured ceria from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition (Veranitisagul et al., 2011).

Safety And Hazards

Bis(4-methoxybenzyl)amine is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKPDEWGANZHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351948
Record name Bis(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxybenzyl)amine

CAS RN

17061-62-0
Record name Bis(4-methoxybenzyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17061-62-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis[(4-methoxyphenyl)methyl]amine
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Synthesis routes and methods

Procedure details

p-Anisaldehyde (411 mmol), 4-methoxybenzylamine (411 mmol) and toluene (500 mL) were combined in a round bottomed flask fitted with a condenser and a Dean-Stark trap. The reaction was refluxed for 1 h during which water was removed from the reaction mixture. The reaction was cooled and concentrated. The residue was dissolved in MeOH (120 mL). The mixture was cooled to 5° C. and NaBH4 (205 mmol) was added in portions over 45 min. The reaction was slowly heated to reflux. After 2 h at reflux, the reaction was cooled to room temperature and concentrated. The residue was dissolved in EtOAc. The organic layer was washed (3×H2O and brine), dried (Na2SO4) and concentrated to yield the desired product.
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
205 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
T Reuillon, A Bertoli, RJ Griffin, DC Miller… - Organic & biomolecular …, 2012 - pubs.rsc.org
Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development. Alcohols and phenols are generally converted into the corresponding …
Number of citations: 18 pubs.rsc.org
Q Han, YL Wang, M Sun, CY Sun… - … A European Journal, 2018 - Wiley Online Library
Luminescent organogold(III) complex Au III with highly emissive triplet excited state was encapsulated in two metal–organic frameworks (MOFs) with different pore sizes and structures (…
J Wang, S Ye, X Liu, TP Loh - ACS Sustainable Chemistry & …, 2020 - ACS Publications
Facile preparation of secondary amines from alcohols or aldehydes is achieved by using the hydrazine (N 2 H 4 ) as an easy-to-handle nitrogen source. The anatase titania-supported …
Number of citations: 7 pubs.acs.org
J Jin, C Yang, B Zhang, K Deng - Journal of Catalysis, 2018 - Elsevier
A highly efficient oxidation of amines including primary and secondary amines into imines using O 2 as the oxidant was realized by cobalt tetra(2-hydroxymethyl-1,4-dithiin)porphyrazine …
Number of citations: 42 www.sciencedirect.com
H Yoshino, H Sato, K Tachibana, T Shiraishi… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 5,5-dimethylthiohydantoin derivatives were synthesized and evaluated for androgen receptor pure antagonistic activities for the treatment of hormone refractory prostate …
Number of citations: 20 www.sciencedirect.com
YMA Yamada, H Tabata, M Ichinohe, H Takahashi… - Tetrahedron, 2004 - Elsevier
A novel catalyst PWAA, an assembled complex of phosphotungstic acid (H 3 PW 12 O 40 ) and a non-cross-linked copolymer of N-isopropylacrylamide with an ammonium, was …
Number of citations: 71 www.sciencedirect.com
A Parodi, G Righetti, E Pesce, A Salis, V Tomati… - Pharmaceuticals, 2022 - mdpi.com
Cystic fibrosis (CF) is a genetic disease affecting the lungs and pancreas and causing progressive damage. CF is caused by mutations abolishing the function of CFTR, a protein whose …
Number of citations: 2 www.mdpi.com
PTK Arachchige - 2017 - search.proquest.com
CN bond activation via transition-metal catalyst has attracted much attention during the past two decades. This strategy has become one of the most promising way to generate …
Number of citations: 2 search.proquest.com
PT Kirinde Arachchige - 2017 - epublications.marquette.edu
C–N bond activation via transition-metal catalyst has attracted much attention during the past two decades. This strategy has become one of the most promising way to generate …
Number of citations: 0 epublications.marquette.edu
YMA Yamada - Chemical and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
I present herein the development of highly active and reusable polymeric catalysts produced by self-assembly process of non-cross-linked amphiphilic polymeric ligands with inorganic …
Number of citations: 33 www.jstage.jst.go.jp

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